(2S)-2-azido-5-(carbamoylamino)pentanoic acid;N-cyclohexylcyclohexanamine
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Overview
Description
(2S)-2-azido-5-(carbamoylamino)pentanoic acid;N-cyclohexylcyclohexanamine is a complex organic compound that combines an azido group, a carbamoylamino group, and a pentanoic acid moiety with N-cyclohexylcyclohexanamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azido-5-(carbamoylamino)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the azidation of a suitable precursor, followed by the introduction of the carbamoylamino group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-azido-5-(carbamoylamino)pentanoic acid;N-cyclohexylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
(2S)-2-azido-5-(carbamoylamino)pentanoic acid;N-cyclohexylcyclohexanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-azido-5-(carbamoylamino)pentanoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various applications, including drug development and bioconjugation.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(tert-butoxycarbonylamino)-5-methoxy-5-oxo-pentanoic acid;N-cyclohexylcyclohexanamine
- (2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine
Uniqueness
(2S)-2-azido-5-(carbamoylamino)pentanoic acid;N-cyclohexylcyclohexanamine is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
(2S)-2-azido-5-(carbamoylamino)pentanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C6H11N5O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;7-6(14)9-3-1-2-4(5(12)13)10-11-8/h11-13H,1-10H2;4H,1-3H2,(H,12,13)(H3,7,9,14)/t;4-/m.0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCFSZNWPCQNEC-VWMHFEHESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(CC(C(=O)O)N=[N+]=[N-])CNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C(C[C@@H](C(=O)O)N=[N+]=[N-])CNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N6O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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